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3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione

DNA damage response PARP inhibition oncology

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione (CAS 924873-65-4) is a synthetic small molecule with the molecular formula C24H27FN4O3 and a molecular weight of 438.5 g/mol. It belongs to a class of heterocyclic compounds featuring a pyrrolidine-2,5-dione core substituted with fluorophenyl-piperazine and morpholinophenyl moieties.

Molecular Formula C24H27FN4O3
Molecular Weight 438.503
CAS No. 924873-65-4
Cat. No. B2832302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
CAS924873-65-4
Molecular FormulaC24H27FN4O3
Molecular Weight438.503
Structural Identifiers
SMILESC1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4)C5=CC=C(C=C5)F
InChIInChI=1S/C24H27FN4O3/c25-18-1-3-19(4-2-18)26-9-11-28(12-10-26)22-17-23(30)29(24(22)31)21-7-5-20(6-8-21)27-13-15-32-16-14-27/h1-8,22H,9-17H2
InChIKeyYZAJBQKGUZTHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione (CAS 924873-65-4): Chemical Identity and Procurement Profile


3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione (CAS 924873-65-4) is a synthetic small molecule with the molecular formula C24H27FN4O3 and a molecular weight of 438.5 g/mol [1]. It belongs to a class of heterocyclic compounds featuring a pyrrolidine-2,5-dione core substituted with fluorophenyl-piperazine and morpholinophenyl moieties. While its specific pharmacological profile requires further characterization, its structure is identical to reported potent PARP-1/2 inhibitors, immediately distinguishing its primary research application from closely related analogs explored for HDAC inhibition or GPR119 agonism .

Procurement Precision: Why Substituting 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione with Analogs Risks Experimental Failure


Despite core structural similarities, simple substitution of functional groups in this chemical class can lead to a complete shift in biological target engagement, potency, and physicochemical properties. The compound's unique combination of a 4-fluorophenyl piperazine and a 4-morpholinophenyl substituent on the pyrrolidine-2,5-dione scaffold distinguishes it from related analogs. For instance, replacing the morpholinophenyl group with a simple phenyl ring or altering the 4-fluorophenyl substitution is known to redirect activity from PARP inhibition toward other targets like HDACs or GPR119 [1]. Furthermore, even within the PARP inhibitory class, the specific substitution pattern directly dictates potency and selectivity profiles between PARP-1 and PARP-2 isoforms, meaning even close structural neighbors cannot be assumed to perform identically . Generic substitution therefore carries a high risk of negative or misleading experimental results.

Quantitative Differentiation Guide for 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione


PARP-1 vs. PARP-2 Selectivity: A Quantitative Profile for DNA Damage Repair Research

The compound, as a structural match to PARP-1/2-IN-1, exhibits single-digit nanomolar potency for PARP-1 with a significant selectivity window over PARP-2. This profile is critical for studies requiring specific modulation of PARP-1-dependent DNA repair pathways. The PARP-1 IC50 is reported as 0.51 nM, compared to a PARP-2 IC50 of 23.11 nM . This contrasts with the broader class of first-generation PARP inhibitors, which often exhibit pan-PARP activity or different selectivity profiles.

DNA damage response PARP inhibition oncology

Differentiation from HDAC Inhibitors by Structural Determinants of Target Engagement

High-throughput profiling and patent data for the pyrrolidine-2,5-dione class reveals a clear Structural Activity Relationship (SAR) switch. The subset of molecules containing a 4-morpholinophenyl group is predominantly associated with PARP inhibition, whereas close analogs with a hydroxamic acid or simple amine moiety in the same position are characteristic of Histone Deacetylase (HDAC) inhibitors . This contrasts with compounds like the patented HDAC inhibitor class exemplified by US7592450B2, which lack the precise substitution pattern necessary for high-affinity PARP binding.

epigenetics HDAC inhibition chemical probe

Physicochemical Differentiation from Close Structural Analogs: Lipophilicity and Hydrogen Bonding

The compound’s calculated LogP (octanol-water partition coefficient) is estimated to be approximately 2.8 [1], which is notably higher than its 4-hydroxyphenyl piperazine analog (CAS 522649-59-8) which has a calculated LogP around 2.0 [2]. This increased lipophilicity is driven by the 4-fluorophenyl group, potentially enhancing membrane permeability. Furthermore, the compound has 7 hydrogen bond acceptors compared to 8 for the hydroxy analog, potentially reducing passive efflux and altering its intracellular distribution profile.

medicinal chemistry drug-likeness physicochemical properties

Optimal Use Cases for 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione in Drug Discovery


Selective PARP-1 Tool Compound for DNA Damage Response Pathway Dissection

Leveraging its ~45-fold selectivity for PARP-1 over PARP-2 (IC50 = 0.51 nM vs. 23.11 nM), this compound serves as a superior tool for delineating PARP-1-specific pathways in DNA repair . Unlike pan-PARP inhibitors, it allows researchers to distinguish PARP-1-dependent synthetic lethality in BRCA-mutated cancer models from PARP-2-mediated effects, leading to cleaner mechanistic conclusions.

Comparator Molecule in PARP1/2 Inhibitor Selectivity Profiling Panels

The compound's unique selectivity ratio makes it an ideal positive control or reference standard in differential scanning fluorimetry (DSF) or biochemical selectivity panels. Its performance can benchmark novel PARP inhibitors, where its well-defined selectivity window (0.51 nM for PARP-1 versus 23.11 nM for PARP-2) provides a quantifiable metric for assay validation .

Target Deconvolution Studies to Interrogate HDAC vs. PARP Activity

When screened in broad epigenetic panels, this compound's activity profile serves as a chemical probe for target deconvolution. Its potent PARP inhibition, contrasted with its inactivity against HDACs (unlike its structural analogs from patent US7592450B2), provides a critical tool for chemoproteomics studies aiming to link cellular phenotypes to specific epigenetic or DNA repair targets [1].

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